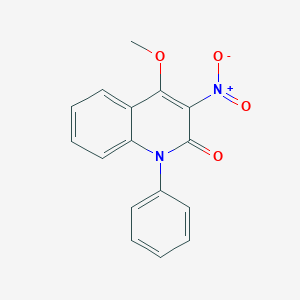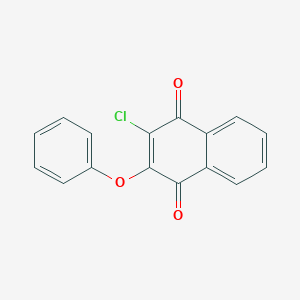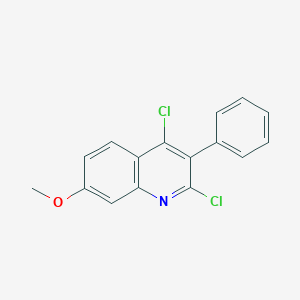
Acetamide, N-(3,4-dihydro-4-oxo-6-quinazolinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazolinone is a versatile compound that has attracted significant attention in scientific research due to its unique pharmacological properties. It is a heterocyclic organic compound that contains a quinazoline ring system. Quinazolinone derivatives have been synthesized and studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
科学研究应用
Quinazolinone derivatives have been extensively studied for their potential therapeutic applications. They have been shown to exhibit anticancer activity by inhibiting various kinases, including EGFR, VEGFR, and PDGFR. Quinazolinone derivatives have also been studied for their anti-inflammatory properties, which are attributed to their ability to inhibit the production of pro-inflammatory cytokines. Additionally, quinazolinone derivatives have been shown to possess antimicrobial activity against a broad range of microorganisms, including bacteria, fungi, and viruses.
作用机制
The mechanism of action of quinazolinone derivatives varies depending on their specific structure and target. However, most quinazolinone derivatives act by inhibiting various kinases, including EGFR, VEGFR, and PDGFR. This inhibition leads to a decrease in cell proliferation and migration, which is beneficial in the treatment of cancer and other diseases. Quinazolinone derivatives also inhibit the production of pro-inflammatory cytokines, which contributes to their anti-inflammatory properties.
Biochemical and Physiological Effects:
Quinazolinone derivatives have been shown to exhibit a broad range of biochemical and physiological effects. They have been shown to inhibit cell proliferation and migration, induce apoptosis, and inhibit angiogenesis. Additionally, quinazolinone derivatives have been shown to possess anti-inflammatory properties, which are attributed to their ability to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
Quinazolinone derivatives have several advantages for lab experiments. They are relatively easy to synthesize and modify, which allows for the creation of a broad range of derivatives with different pharmacological properties. Additionally, quinazolinone derivatives have been extensively studied, and their mechanism of action is well understood. However, there are also limitations to the use of quinazolinone derivatives in lab experiments. They can be toxic to cells at high concentrations, and their pharmacokinetic properties can be difficult to predict.
未来方向
There are several future directions for the study of quinazolinone derivatives. One area of interest is the development of novel quinazolinone derivatives with improved pharmacokinetic properties. Additionally, there is a growing interest in the development of quinazolinone derivatives as potential therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of quinazolinone derivatives as imaging agents for the early detection of cancer and other diseases is an area of active research.
Conclusion:
In conclusion, quinazolinone is a versatile compound with a broad range of applications in scientific research. Its unique pharmacological properties make it a promising candidate for the development of novel therapeutics for the treatment of cancer, inflammation, and infectious diseases. While there are limitations to the use of quinazolinone derivatives in lab experiments, their potential benefits make them an area of active research. Future studies will continue to explore the potential of quinazolinone derivatives as novel therapeutics and imaging agents.
合成方法
Quinazolinone can be synthesized through various methods, including cyclization of anthranilic acid derivatives, condensation of o-aminobenzamides with aldehydes or ketones, and oxidation of 2-aminobenzamide derivatives. The most common method of synthesis is the Pfitzinger reaction, which involves the reaction of anthranilic acid derivatives with aldehydes or ketones in the presence of an acid catalyst.
属性
CAS 编号 |
16064-11-2 |
|---|---|
产品名称 |
Acetamide, N-(3,4-dihydro-4-oxo-6-quinazolinyl)- |
分子式 |
C10H9N3O2 |
分子量 |
203.2 g/mol |
IUPAC 名称 |
N-(4-oxo-3H-quinazolin-6-yl)acetamide |
InChI |
InChI=1S/C10H9N3O2/c1-6(14)13-7-2-3-9-8(4-7)10(15)12-5-11-9/h2-5H,1H3,(H,13,14)(H,11,12,15) |
InChI 键 |
LCMHOIYFKXYJDS-UHFFFAOYSA-N |
手性 SMILES |
CC(=O)NC1=CC2=C(C=C1)NC=NC2=O |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=CNC2=O |
规范 SMILES |
CC(=O)NC1=CC2=C(C=C1)NC=NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




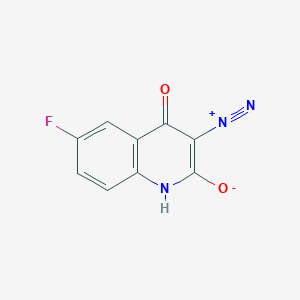



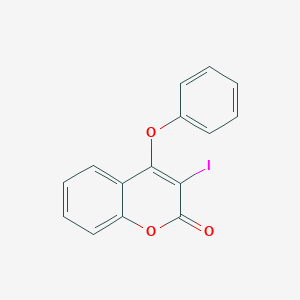
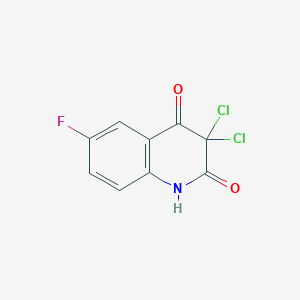
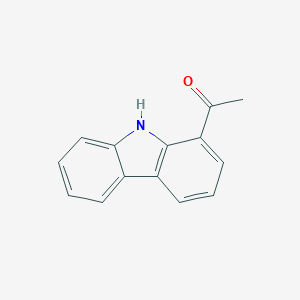
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)
